Glutathione

Description

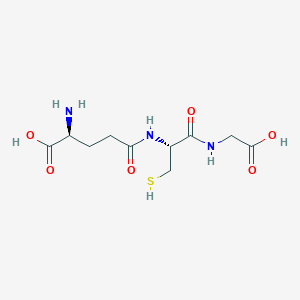

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSXRVCMGQZWBV-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023101 | |

| Record name | Glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Glutathione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

292.5 mg/mL | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70-18-8 | |

| Record name | Glutathione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutathione [BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glutathione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, L-.gamma.-glutamyl-L-cysteinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutathione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAN16C9B8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 °C | |

| Record name | Glutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glutathione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000125 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Glutathione Biosynthesis Pathway and its Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a critical role in a myriad of cellular processes.[1] Its functions are diverse, ranging from antioxidant defense and detoxification of xenobiotics to the regulation of cell proliferation, apoptosis, and immune responses.[2] The de novo synthesis of this compound is a two-step, ATP-dependent process that occurs in the cytosol.[1][3] Given its central role in cellular homeostasis, the this compound biosynthesis pathway is tightly regulated at multiple levels. Dysregulation of this pathway is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and diabetes mellitus, making it a key target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its intricate regulatory mechanisms, detailed experimental protocols for its study, and quantitative data to support further research and drug development.

The Core Pathway: Enzymes and Reactions

The synthesis of this compound involves two sequential enzymatic reactions catalyzed by Glutamate-Cysteine Ligase (GCL) and this compound Synthetase (GS).

-

Step 1: Formation of γ-Glutamylcysteine: The first and rate-limiting step is the formation of the dipeptide γ-glutamylcysteine from glutamate and cysteine. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL, EC 6.3.2.2), formerly known as γ-glutamylcysteine synthetase. This step requires ATP for the formation of a unique peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine.

-

Step 2: Addition of Glycine: The second step involves the addition of glycine to the C-terminal of γ-glutamylcysteine to form this compound. This reaction is catalyzed by this compound Synthetase (GS, EC 6.3.2.3) and also requires ATP.

The overall reaction can be summarized as: L-Glutamate + L-Cysteine + Glycine + 2 ATP → γ-L-Glutamyl-L-cysteinyl-glycine (GSH) + 2 ADP + 2 Pi

Enzyme Structure

Glutamate-Cysteine Ligase (GCL): In most eukaryotes, GCL is a heterodimeric enzyme composed of a catalytic (heavy) subunit (GCLC, ~73 kDa) and a modifier (light) subunit (GCLM, ~31 kDa), which are encoded by different genes. The GCLC subunit possesses all the catalytic activity, while the GCLM subunit has no enzymatic activity on its own but enhances the catalytic efficiency of GCLC. The association of GCLM with GCLC lowers the Michaelis constant (Km) for glutamate and increases the inhibition constant (Ki) for GSH, making the holoenzyme more efficient and less susceptible to feedback inhibition.

This compound Synthetase (GS): Eukaryotic GS is typically a homodimeric protein.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and substrates of the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Glutamate-Cysteine Ligase (GCL)

| Species/Enzyme Form | Substrate | K_m (mM) | K_i (GSH) (mM) | Reference(s) |

| Rat Liver (monomer) | Glutamate | 4 | 1.5 | |

| Rat Liver (holoenzyme) | Glutamate | 1.4 | 8.2 | |

| Mouse (recombinant GCLC) | Glutamate | - | - | |

| Mouse (recombinant holoenzyme) | Glutamate | - | - | |

| Arabidopsis thaliana (recombinant) | Glutamate | 9.1 | ~1.0 | |

| Arabidopsis thaliana (recombinant) | Cysteine | 2.7 | - | |

| Housefly (young) | Glutamate | 0.6 | - | |

| Housefly (old) | Glutamate | 5.5 | - | |

| Housefly (young) | Cysteine | 0.3 | - | |

| Housefly (old) | Cysteine | 4.6 | - | |

| Housefly (young) | ATP | 1.2 | - | |

| Housefly (old) | ATP | 2.9 | - |

Table 2: Kinetic Parameters of this compound Synthetase (GS)

| Species | Substrate | K_m (mM) | Reference(s) |

| Arabidopsis thaliana | γ-Glutamylcysteine | - | |

| Arabidopsis thaliana | Glycine | - | |

| Arabidopsis thaliana | ATP | - | |

| Human (Red Blood Cells) | Glycine | - |

Note: Specific Km values for some substrates were not explicitly stated in the provided search results as a single value but were part of a broader kinetic analysis.

Table 3: Cellular Concentrations of this compound and its Precursors

| Molecule | Cellular Concentration Range | Tissue/Cell Type | Reference(s) |

| This compound (GSH) | 1-10 mM | Most mammalian tissues | |

| Glutamate | ~1-3 mM | General intracellular |

Regulation of this compound Biosynthesis

The synthesis of this compound is a highly regulated process, ensuring that cellular needs are met without excessive expenditure of energy and amino acids. Regulation occurs at multiple levels:

Substrate Availability

The availability of the constituent amino acids, particularly cysteine, is a major determinant of the rate of this compound synthesis. In many cell types, the intracellular concentration of cysteine is close to the Km of GCL for this substrate, making its availability a rate-limiting factor. Glycine availability can also be rate-limiting under certain dietary conditions.

Feedback Inhibition

The end product of the pathway, GSH, exerts feedback inhibition on the rate-limiting enzyme, GCL. GSH competes with glutamate for binding to the catalytic site of GCLC. This provides a rapid mechanism to downregulate its own synthesis when cellular levels are sufficient. The holoenzyme (GCLC-GCLM) is less sensitive to this feedback inhibition than the GCLC monomer alone.

Transcriptional Regulation

The expression of the genes encoding the GCL subunits (GCLC and GCLM) and GS is tightly controlled by several transcription factors, primarily in response to oxidative and chemical stress.

-

Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Antioxidant Response Element (ARE) signaling pathway is a key regulator of the expression of a wide array of antioxidant and detoxification genes, including GCLC and GCLM. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes, thereby activating their transcription.

-

AP-1 and NF-κB: Activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB) are also involved in the regulation of GCL gene expression, often in response to inflammatory stimuli and oxidative stress. The promoter regions of the GCL subunits contain binding sites for these transcription factors. There is evidence of cross-talk between these pathways, allowing for a coordinated response to various cellular stresses.

Post-Translational Modification

The activity of GCL can also be modulated by post-translational modifications, such as phosphorylation. Hormones that increase intracellular cAMP levels, like glucagon, can lead to the phosphorylation and inhibition of GCL.

Mandatory Visualizations

Caption: The two-step enzymatic pathway of this compound biosynthesis.

Caption: Transcriptional regulation of this compound synthesis by the Nrf2-ARE pathway.

Experimental Protocols

Measurement of Total this compound Concentration

This protocol is based on the enzymatic recycling method using this compound reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Sample (tissue homogenate, cell lysate, plasma)

-

5% 5-Sulfosalicylic acid (SSA) for deproteination

-

Assay Buffer: 125 mM sodium phosphate buffer with 6.3 mM EDTA, pH 7.5

-

DTNB solution (in Assay Buffer)

-

NADPH solution (in Assay Buffer)

-

This compound Reductase (GR) solution (in Assay Buffer)

-

This compound (GSH) standard solutions

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Sample Preparation:

-

For tissues, homogenize in 10 volumes of cold 5% SSA.

-

For cultured cells, lyse the cell pellet in an appropriate volume of 5% SSA.

-

For plasma, deproteinate by adding an equal volume of 5% SSA.

-

Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant for the assay.

-

-

Assay:

-

Prepare a standard curve using known concentrations of GSH.

-

In a 96-well plate, add in duplicate:

-

50 µL of standard or sample supernatant.

-

50 µL of DTNB solution.

-

50 µL of GR solution.

-

-

Incubate the plate for 3-5 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of NADPH solution to each well.

-

Immediately begin reading the absorbance at 405-412 nm at 15-20 second intervals for 3 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each well.

-

Plot the ΔA/min for the standards against their concentrations to generate a standard curve.

-

Determine the concentration of total this compound in the samples from the standard curve, accounting for the dilution factor.

-

Glutamate-Cysteine Ligase (GCL) Activity Assay

This protocol is a high-performance liquid chromatography (HPLC)-based method for the direct measurement of γ-glutamylcysteine (γ-GC) production.

Materials:

-

Cell or tissue extract

-

Assay buffer: 100 mM Tris-HCl, 20 mM MgCl₂, 150 mM KCl, 2 mM DTT, pH 8.0

-

Substrate solution: 20 mM L-glutamate, 2 mM L-cysteine, 10 mM ATP in assay buffer

-

Stopping solution: 15 mM o-phosphoric acid

-

HPLC system with a C18 reverse-phase column and electrochemical or fluorescence detector

-

γ-Glutamylcysteine standard

Procedure:

-

Enzyme Preparation:

-

Prepare a cytosolic extract from cells or tissues by homogenization in a suitable buffer followed by centrifugation to remove debris and organelles.

-

Determine the protein concentration of the extract.

-

-

Enzyme Reaction:

-

Pre-warm the assay buffer and substrate solution to 37°C.

-

In a microcentrifuge tube, mix a specific amount of protein extract with the assay buffer.

-

Initiate the reaction by adding the substrate solution. The final volume should be standardized.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of the stopping solution.

-

-

HPLC Analysis:

-

Centrifuge the stopped reaction mixture to pellet any precipitate.

-

Inject a defined volume of the supernatant onto the HPLC column.

-

Separate the components using an appropriate mobile phase gradient.

-

Detect and quantify the γ-GC peak based on the retention time and peak area compared to a standard curve of known γ-GC concentrations.

-

-

Calculation:

-

Calculate the GCL activity as nmol of γ-GC produced per minute per mg of protein.

-

This compound Synthetase (GS) Activity Assay

This protocol is a coupled enzyme assay that measures the production of ADP, which is then used to quantify GS activity.

Materials:

-

Cell or tissue extract

-

Assay buffer: 100 mM Tris-HCl, 50 mM KCl, 20 mM MgCl₂, 2 mM EDTA, pH 8.2

-

Substrate solution: 10 mM γ-glutamylcysteine, 10 mM glycine, 5 mM ATP in assay buffer

-

Coupling enzyme mixture: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

-

10 mM Phosphoenolpyruvate (PEP)

-

10 mM NADH

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Enzyme Preparation:

-

Prepare a cytosolic extract as described for the GCL assay.

-

-

Enzyme Reaction:

-

In a cuvette, combine the assay buffer, substrate solution (excluding ATP initially), coupling enzyme mixture, PEP, and NADH.

-

Add the cell or tissue extract and incubate for a few minutes at 37°C to allow for the consumption of any endogenous ADP.

-

Initiate the reaction by adding ATP.

-

Immediately monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

-

-

Calculation:

-

The rate of NADH oxidation is directly proportional to the rate of ADP production, which in turn reflects the GS activity.

-

Calculate the GS activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) and express it as nmol of ADP produced per minute per mg of protein.

-

Conclusion

The this compound biosynthesis pathway is a fundamental cellular process with profound implications for health and disease. A thorough understanding of its core components, quantitative aspects, and intricate regulatory networks is paramount for researchers and drug development professionals. The detailed information and experimental protocols provided in this guide offer a solid foundation for investigating this vital pathway and exploring its potential as a therapeutic target. Further research into the nuanced interactions of the regulatory pathways and the development of specific modulators of GCL and GS activity hold promise for the treatment of a wide array of human diseases.

References

An In-depth Technical Guide to the Mechanism of Action of Glutathione Peroxidase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of glutathione peroxidase (GPx), a crucial family of antioxidant enzymes. It details the catalytic cycle, summarizes key quantitative data, outlines experimental protocols for activity assessment, and illustrates the regulatory signaling pathways.

Core Mechanism of Action

This compound peroxidase is a family of enzymes that play a pivotal role in protecting cells from oxidative damage by catalyzing the reduction of hydrogen peroxide (H₂O₂) and organic hydroperoxides (ROOH) to water and their corresponding alcohols, respectively.[1][2] This enzymatic activity is primarily dependent on the presence of a selenocysteine (Sec) residue at the active site of most GPx isoforms.[1]

The catalytic mechanism of selenium-containing GPx follows a "ping-pong" kinetic model, characterized by a series of bimolecular reactions.[3] The catalytic cycle can be summarized in the following three steps:

-

Oxidation of the Selenol Group: The cycle begins with the oxidation of the selenol (E-SeH) of the selenocysteine residue by a hydroperoxide substrate (H₂O₂ or ROOH). This reaction forms a selenenic acid intermediate (E-SeOH) and results in the reduction of the hydroperoxide to water or an alcohol.[1]

-

First Reduction by this compound (GSH): The selenenic acid intermediate then reacts with a molecule of reduced this compound (GSH) to form a selenenyl sulfide adduct (E-Se-SG) and a molecule of water.

-

Second Reduction by this compound and Regeneration of the Enzyme: The selenenyl sulfide intermediate is subsequently attacked by a second molecule of GSH. This step regenerates the active selenol form of the enzyme (E-SeH) and releases a molecule of oxidized this compound (this compound disulfide, GSSG).

The oxidized this compound (GSSG) is then reduced back to two molecules of GSH by the enzyme this compound reductase (GR), a reaction that requires the reducing power of NADPH. This links the GPx catalytic cycle to the pentose phosphate pathway, which is a major source of cellular NADPH.

Catalytic Cycle of this compound Peroxidase

Caption: The catalytic cycle of this compound peroxidase.

Quantitative Data on GPx Activity

The kinetic parameters of this compound peroxidase isoforms vary depending on the specific isoform and the substrate. The kinetics of selenium-containing GPxs are noted to be unusual, often not following classical Michaelis-Menten kinetics, which can make direct comparisons of Km and kcat values complex. However, specific activities provide a valuable measure of enzymatic efficiency.

| Enzyme | Substrate | Specific Activity (U/mg) | Reference |

| Human GPx1 | Hydrogen Peroxide (H₂O₂) | 373 | |

| Cumene Hydroperoxide | 250 | ||

| tert-Butyl Hydroperoxide | 180 | ||

| Human GPx2 | Hydrogen Peroxide (H₂O₂) | 23.3 | |

| Cumene Hydroperoxide | 18.5 | ||

| tert-Butyl Hydroperoxide | 12.1 | ||

| Human GPx4 | Hydrogen Peroxide (H₂O₂) | 41.3 | |

| Cumene Hydroperoxide | 35.7 | ||

| tert-Butyl Hydroperoxide | 28.9 | ||

| Phosphatidylcholine Hydroperoxide | 6.5 |

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Experimental Protocols

The most common method for determining GPx activity is the coupled enzyme assay. This indirect assay measures the rate of NADPH consumption, which is proportional to GPx activity.

Coupled Enzyme Assay for GPx Activity

Principle:

This assay links the activity of GPx to the activity of this compound reductase (GR). GPx catalyzes the reduction of a hydroperoxide substrate, oxidizing GSH to GSSG. This compound reductase then catalyzes the reduction of GSSG back to GSH, a process that consumes NADPH. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored spectrophotometrically and is directly proportional to the GPx activity in the sample.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Reduced this compound (GSH) solution

-

This compound reductase (GR) solution

-

NADPH solution

-

Hydroperoxide substrate (e.g., hydrogen peroxide, cumene hydroperoxide, or tert-butyl hydroperoxide)

-

Sample containing GPx (e.g., cell lysate, tissue homogenate)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, GSH solution, this compound reductase solution, and NADPH solution.

-

Add Sample: Add the sample containing GPx to the reaction mixture and incubate for a short period to allow for temperature equilibration.

-

Initiate the Reaction: Initiate the enzymatic reaction by adding the hydroperoxide substrate.

-

Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5 minutes).

-

Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The GPx activity can then be calculated using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).

Experimental Workflow for GPx Activity Assay

Caption: Workflow for a coupled GPx activity assay.

Regulatory Signaling Pathways

The expression and activity of this compound peroxidase are tightly regulated by cellular signaling pathways, primarily in response to oxidative stress.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, including several GPx isoforms. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including GPx, thereby upregulating their transcription.

Caption: Nrf2 signaling pathway in GPx regulation.

Pentose Phosphate Pathway and NADPH Regeneration

The catalytic function of GPx is critically dependent on a continuous supply of reduced this compound (GSH). The regeneration of GSH from its oxidized form (GSSG) is catalyzed by this compound reductase (GR) and requires NADPH as a reducing equivalent. The pentose phosphate pathway (PPP) is a major metabolic pathway responsible for generating NADPH in the cytoplasm. Glucose-6-phosphate, an intermediate of glycolysis, is shunted into the PPP, where it is oxidized, leading to the production of NADPH. This metabolic link ensures that under conditions of high oxidative stress, the demand for NADPH by the this compound system can be met, thus maintaining the cell's antioxidant capacity.

Caption: Link between the PPP and GPx activity.

References

- 1. This compound peroxidase - Wikipedia [en.wikipedia.org]

- 2. Research progress of this compound peroxidase family (GPX) in redoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The rate of cellular hydrogen peroxide removal shows dependency on GSH: Mathematical insight into in vivo H2O2 and GPx concentrations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to Glutathione's Role in Xenobiotic Detoxification

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a cornerstone of cellular defense against a wide array of endogenous and exogenous toxic compounds. Its central role in the detoxification of xenobiotics—compounds foreign to an organism's normal metabolism—is primarily mediated by the this compound S-transferase (GST) enzyme superfamily. This guide provides a detailed examination of the biochemical mechanisms, enzymatic processes, and regulatory pathways governing this compound-mediated xenobiotic detoxification, tailored for researchers, scientists, and professionals in drug development.

The Core Mechanism: this compound Conjugation

The primary mechanism by which this compound neutralizes xenobiotics is through conjugation. This reaction involves the covalent bonding of the sulfhydryl group of cysteine within the this compound molecule to an electrophilic center on the xenobiotic substrate. This process, catalyzed by this compound S-transferases, serves two main purposes: it typically detoxifies the xenobiotic by rendering it less reactive, and it significantly increases its water solubility, which facilitates its subsequent elimination from the body.

The general reaction can be summarized as:

R-X + GSH → R-S-G + H-X

Where R-X is the electrophilic xenobiotic and R-S-G is the this compound conjugate.

The this compound S-Transferase (GST) Superfamily

The GSTs are a diverse family of enzymes that catalyze the conjugation of this compound to a wide variety of xenobiotics. These enzymes are found in most organisms, from bacteria to humans, and are typically abundant in tissues that are major sites of detoxification, such as the liver and kidneys.

Classification of GSTs

Human GSTs are categorized into several classes based on their sequence homology, substrate specificity, and immunological cross-reactivity. The major cytosolic classes include Alpha (GSTA), Mu (GSTM), Pi (GSTP), and Theta (GSTT). There are also microsomal (MGST) and mitochondrial (Kappa, GSTK) forms.

Substrate Specificity and Kinetic Properties

Different GST isozymes exhibit overlapping yet distinct substrate specificities, enabling the detoxification of a broad spectrum of xenobiotics. The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), quantify the affinity of an enzyme for its substrate and its catalytic efficiency, respectively.

| GST Isozyme | Substrate | Km (µM) | Vmax (µmol/min/mg) |

| hGSTA1-1 | 1-chloro-2,4-dinitrobenzene (CDNB) | 900 | 110 |

| Ethacrynic acid | 25 | 1.5 | |

| hGSTM1-1 | 1,2-dichloro-4-nitrobenzene (DCNB) | 800 | 2.5 |

| 4-Nitrophenethyl bromide | 10 | 0.8 | |

| hGSTP1-1 | Ethacrynic acid | 5 | 0.6 |

| Benzo[a]pyrene-7,8-diol-9,10-epoxide | 2 | Not Reported |

This table presents a selection of representative kinetic data. Values can vary depending on experimental conditions.

Metabolic Fate of this compound Conjugates: The Mercapturic Acid Pathway

Once formed, the this compound-xenobiotic conjugates are transported out of the cell, primarily by ATP-binding cassette (ABC) transporters, such as the multidrug resistance-associated proteins (MRPs). Following export into the extracellular space, the conjugates undergo a series of enzymatic modifications known as the mercapturic acid pathway.

-

Removal of Glutamate: The enzyme γ-glutamyl transpeptidase (GGT) removes the glutamate residue.

-

Removal of Glycine: A dipeptidase then cleaves the glycine residue, leaving a cysteine-xenobiotic conjugate.

-

N-acetylation: Finally, N-acetyltransferase acetylates the amino group of the cysteine residue to form a mercapturic acid, which is then typically excreted in the urine or bile.

The Discovery and Enduring Significance of Glutathione: A Technical Guide

This in-depth guide explores the pivotal discovery of glutathione, its elucidation as a fundamental molecule in cellular biochemistry, and its profound historical and ongoing significance in research and drug development. We will delve into the key experiments that defined our understanding of this master antioxidant, its biosynthetic and redox pathways, and its multifaceted roles in maintaining cellular homeostasis.

The Journey of Discovery: From "Philothion" to this compound

The story of this compound begins in the late 19th century. In 1888, French researcher J. de Rey-Pailhade first isolated a sulfur-containing substance he named "philothion" (from the Greek for "love of sulfur").[1][2][3] However, it was the meticulous work of Sir Frederick Gowland Hopkins at the University of Cambridge that brought this molecule to the forefront of biochemistry. In 1921, Hopkins isolated the substance from yeast and animal tissues and, recognizing its components, renamed it "this compound".[4][5]

Initially, Hopkins incorrectly proposed that this compound was a dipeptide of glutamic acid and cysteine. The true structure remained a subject of debate for several years. Through further investigation, Hopkins, along with independent work by Edward Calvin Kendall, concluded in 1929 that this compound was, in fact, a tripeptide composed of glutamate, cysteine, and glycine. This structure was definitively confirmed by chemical synthesis by Harrington and Mead in 1935. A subsequent milestone was the first complete synthesis of this compound, accomplished by Vincent du Vigneaud in 1952, for which he later won the Nobel Prize in Chemistry for his work on sulfur-containing compounds.

Table 1: Timeline of Key Discoveries in this compound Research

| Year | Scientist(s) | Key Contribution |

| 1888 | J. de Rey-Pailhade | Initial discovery and naming of "philothion". |

| 1921 | Sir Frederick Gowland Hopkins | Isolated the substance, renamed it this compound, and began its characterization. |

| 1929 | Hopkins, E.C. Kendall | Independently proposed the correct tripeptide structure (γ-glutamyl-cysteinyl-glycine). |

| 1935 | Harrington & Mead | Confirmed the tripeptide structure through chemical synthesis. |

| 1952 | Vincent du Vigneaud | First complete chemical synthesis of this compound. |

Biochemical Significance: The Master Antioxidant and Beyond

This compound (GSH) is the most abundant non-protein thiol in mammalian cells, with concentrations reaching the millimolar range. Its significance stems from the reactive thiol group (-SH) of its cysteine residue, which serves as a potent reducing agent. This property underpins its central role in a vast array of cellular functions.

Redox Homeostasis and Antioxidant Defense

The primary and most celebrated function of this compound is as a master antioxidant. It directly neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting critical cellular components like DNA, proteins, and lipids from oxidative damage.

The antioxidant capacity of this compound is maintained by a critical redox cycle. In the process of neutralizing oxidants, reduced this compound (GSH) is oxidized to this compound disulfide (GSSG). The enzyme this compound reductase (GR), using NADPH as a cofactor, then reduces GSSG back to two molecules of GSH, thus replenishing the antioxidant pool. The ratio of GSH to GSSG is a critical indicator of cellular redox status and oxidative stress. In healthy cells, this ratio is typically greater than 100, whereas under conditions of oxidative stress, it can drop to between 1 and 10.

Furthermore, GSH is a crucial cofactor for the this compound peroxidase (GPx) family of enzymes, which catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, converting them to water and alcohols, respectively. It also plays a key role in regenerating other vital antioxidants, such as vitamins C and E, to their active, reduced forms.

Table 2: this compound Concentration and Redox State

| Parameter | Healthy Cells | Cells Under Oxidative Stress |

| Cellular Concentration | 0.5 - 10 mM | Depleted |

| GSH/GSSG Ratio | > 100 | 1 - 10 |

| Predominant Form | Reduced (GSH) > 90% | Oxidized (GSSG) increases |

Detoxification of Xenobiotics

This compound is a cornerstone of the body's detoxification machinery, particularly in the liver. It participates in Phase II detoxification pathways through a process called conjugation. Enzymes known as this compound S-transferases (GSTs) catalyze the attachment of GSH to a wide variety of xenobiotics (foreign compounds like drugs and pollutants) and endogenous toxins. This conjugation makes the toxins more water-soluble, facilitating their excretion from the body via urine or bile. A classic example is the detoxification of N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite of acetaminophen, which is neutralized by conjugation with GSH.

Immune Function and Cellular Regulation

Beyond its antioxidant and detoxification roles, this compound is critical for immune system function. It is essential for the proliferation and optimal activity of lymphocytes, particularly T cells, by stimulating their energy metabolism. This allows for a robust immune response against pathogens. Deficiencies in GSH are associated with impaired immune function and increased susceptibility to infections. This compound also regulates other fundamental cellular processes, including cell proliferation and apoptosis (programmed cell death).

Core Methodologies in this compound Research

The quantification of this compound is fundamental to studying cellular redox biology. Various methods have been developed, each with specific advantages.

Experimental Protocol: DTNB-GSSG Reductase Recycling Assay

This is the most common spectrophotometric method for measuring total this compound (GSH + GSSG).

Principle: The assay is based on the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), measurable at 412 nm. The GSSG produced in this reaction is then recycled back to GSH by this compound reductase (GR) with NADPH as a cofactor. The rate of TNB formation is directly proportional to the total this compound concentration in the sample.

Methodology:

-

Sample Preparation: Homogenize tissues or lyse cells in a protein-precipitating agent like sulfosalicylic acid (SSA) to prevent GSH oxidation and remove proteins. Centrifuge to collect the protein-free supernatant.

-

Reaction Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing a phosphate buffer, DTNB, and this compound reductase.

-

Initiation: Add the prepared sample supernatant and NADPH to the reaction mixture to start the reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer or microplate reader.

-

Quantification: Calculate the this compound concentration by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC methods allow for the simultaneous separation and quantification of both reduced (GSH) and oxidized (GSSG) this compound.

Principle: The sample extract is injected into an HPLC system. The different forms of this compound are separated on a chromatography column based on their chemical properties and then detected. Detection can be achieved through various means, including UV absorbance after derivatization, fluorescence detection, or electrochemical detection.

Methodology:

-

Sample Preparation: Extract this compound from tissues or cells as described above. To measure GSSG specifically, the GSH in the sample must first be masked. This is often done by reacting the sample with a thiol-masking agent like N-ethylmaleimide (NEM) or 2-vinylpyridine (2VP).

-

Derivatization (Optional but common): To enhance detection sensitivity, especially for UV or fluorescence detectors, thiols in the sample are derivatized. Reagents like o-phthalaldehyde (OPA) or dansyl chloride are commonly used.

-

Chromatographic Separation: Inject the prepared sample onto a suitable HPLC column (e.g., a reverse-phase C18 column). Elute the components using a specific mobile phase gradient.

-

Detection: As the separated components (GSH, GSSG) elute from the column, they are detected by a UV, fluorescence, or electrochemical detector.

-

Quantification: Determine the concentration of GSH and GSSG by integrating the peak areas and comparing them to standard curves generated from known concentrations of GSH and GSSG.

Visualizing this compound's World: Pathways and Workflows

This compound Biosynthesis Pathway

This compound is synthesized in the cytosol of every cell in a two-step, ATP-dependent process. The first, rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL). The second step involves the addition of glycine, catalyzed by this compound synthetase (GS).

Caption: The two-step enzymatic synthesis of this compound from its constituent amino acids.

This compound Redox Cycle and Antioxidant Function

The maintenance of a high GSH/GSSG ratio is crucial for cellular health and is managed by the this compound redox cycle. This cycle is intrinsically linked to the detoxification of reactive oxygen species.

Caption: The central role of this compound in ROS detoxification and its regeneration.

Experimental Workflow for this compound Quantification

This diagram outlines the typical steps involved in measuring this compound levels in a biological sample, from collection to final data analysis.

Caption: A generalized workflow for the quantification of this compound in biological samples.

Conclusion: An Indispensable Molecule in Health and Disease

From its initial discovery as "philothion" to its full characterization as a fundamental tripeptide, this compound has secured its place as a molecule of immense biological importance. Its roles as a master antioxidant, detoxifying agent, and regulator of cellular functions are critical for maintaining health and preventing disease. Low levels of this compound are associated with a wide range of chronic and age-related conditions, including cardiovascular, neurodegenerative, and liver diseases. Consequently, the modulation of this compound levels remains a significant target for therapeutic intervention and drug development, ensuring that this century-old molecule will remain at the forefront of biochemical and medical research for the foreseeable future.

References

- 1. mindandbodyhaven.com [mindandbodyhaven.com]

- 2. books.rsc.org [books.rsc.org]

- 3. This compound: A Samsonian life-sustaining small molecule that protects against oxidative stress, ageing and damaging inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frederick Gowland Hopkins | King's College London [kcl.ac.uk]

- 5. Frederick Gowland Hopkins - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Glutathione Transport Mechanisms Across Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, with intracellular concentrations ranging from 1 to 10 mM. It plays a critical role in a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of the cellular redox state. The transport of GSH and its derivatives across cellular and subcellular membranes is a vital process for maintaining cellular homeostasis and responding to various physiological and pathological conditions. Dysregulation of GSH transport is implicated in numerous diseases, including cancer, neurodegenerative disorders, and drug resistance. This guide provides a comprehensive overview of the molecular mechanisms governing this compound transport, with a focus on the key transporter families, their quantitative properties, and the experimental methodologies used for their characterization.

Core this compound Transport Mechanisms

The movement of this compound across cellular membranes is a complex process mediated by several families of transporter proteins. These processes can be broadly categorized into efflux (transport out of the cell) and influx (transport into the cell), as well as transport into and out of subcellular organelles.

This compound Efflux

The export of GSH, its oxidized form this compound disulfide (GSSG), and this compound S-conjugates (GS-X) is a primary mechanism for cellular detoxification and the maintenance of intracellular redox balance. The major players in GSH efflux belong to the ATP-binding cassette (ABC) transporter superfamily, particularly the Multidrug Resistance-Associated Proteins (MRPs).

-

Multidrug Resistance-Associated Proteins (MRPs/ABCC): This family of transporters utilizes the energy from ATP hydrolysis to actively pump a wide range of substrates out of the cell. Several MRP members have been identified as key this compound and this compound conjugate transporters.[1][2]

-

MRP1 (ABCC1) and MRP2 (ABCC2) are well-characterized transporters of both GSH and GS-X conjugates.[3][4][5] They play a significant role in conferring multidrug resistance in cancer cells by exporting chemotherapeutic drugs, often as GSH conjugates. MRP1 is ubiquitously expressed, while MRP2 is primarily found in the apical membrane of polarized cells like hepatocytes and renal proximal tubule cells.

-

MRP3 (ABCC3) preferentially transports glucuronide conjugates but not this compound S-conjugates or free GSH.

-

MRP4 (ABCC4) and MRP5 (ABCC5) have also been shown to transport GSH conjugates.

-

ABCG2 , another ABC transporter, has been identified as a novel GSH transporter.

-

The transport of some unconjugated drugs by MRP1 and MRP2 occurs via a co-transport mechanism with GSH. Depletion of intracellular GSH can abolish MRP1-mediated resistance to certain drugs, highlighting the importance of this co-transport.

This compound Influx and Exchange

The uptake of GSH from the extracellular environment is less well-characterized than its efflux. However, some members of the Organic Anion Transporting Polypeptide (OATP/SLCO) family have been implicated in this process.

-

Organic Anion Transporting Polypeptipes (OATPs/SLCO): These transporters are a family of uptake transporters that mediate the transport of a broad range of amphipathic organic compounds.

-

Some studies have suggested that certain OATPs, such as rat Oatp1a1, may function as anion exchangers, potentially exchanging extracellular substrates for intracellular GSH. This process could be driven by the outwardly directed GSH gradient.

-

However, the role of human OATPs in direct GSH transport is still debated. Studies on human OATP1B1 and OATP1B3 have indicated that they likely function as bidirectional facilitated diffusion transporters and that GSH is not a substrate or an activator of their transport activity.

-

Interestingly, OATP8 (OATP1B3) has been suggested to mediate the extrusion of organic anions by symporting with this compound.

-

The transport of GSH across the sinusoidal membrane of hepatocytes appears to involve both high-affinity and low-affinity carrier-mediated systems.

Quantitative Data on this compound Transport

The following table summarizes key kinetic parameters for some of the transporters involved in this compound and this compound-conjugate transport.

| Transporter | Substrate | K | V | Cell/System | Reference |

| Sinusoidal Membrane (Rat Liver) | GSH (High Affinity) | 0.34 | 4.2 | Vesicles | |

| Sinusoidal Membrane (Rat Liver) | GSH (Low Affinity) | 3.3 | 11.7 | Vesicles | |

| This compound S-transferase (Bovine Erythrocytes) | GSH | 0.3257 | 88.00 (EU/mg protein) | Purified Enzyme | |

| This compound S-transferase (Alpha, Mu, Pi classes) | GSH | ~ 0.1 | Not Specified | Purified Enzyme | |

| This compound S-transferase (Theta class) | GSH | ~ 5 | Not Specified | Purified Enzyme |

Note: Vmax values are presented as reported in the source and may have different units.

Experimental Protocols for Studying this compound Transport

The characterization of this compound transport mechanisms relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Measurement of Cellular this compound Levels

A fundamental step in studying GSH transport is the accurate quantification of intracellular and extracellular GSH concentrations. A common method is the spectrophotometric assay using Ellman's reagent (DTNB).

Protocol: DTNB-Based this compound Assay

-

Sample Preparation:

-

For intracellular GSH, lyse cells by freeze-thawing in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5, containing 5 mM EDTA).

-

Deproteinate the lysate by adding an equal volume of 5% trichloroacetic acid (TCA) and centrifuge to pellet the precipitated proteins.

-

For extracellular GSH, collect the cell culture medium and centrifuge to remove any cellular debris.

-

-

Neutralization: Neutralize the acidic supernatant with a suitable buffer (e.g., 200 mM K₂HPO₄, pH 7.5) to bring the pH to approximately 7.4.

-

Reaction:

-

To a 96-well plate, add a known volume of the neutralized sample.

-

Initiate the reaction by adding 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to a final concentration of 60 µM.

-

The reaction between GSH and DTNB produces the yellow-colored 5-thio-2-nitrobenzoic acid (TNB).

-

-

Measurement: Measure the absorbance at 412 nm using a microplate reader.

-

Quantification: Determine the GSH concentration by comparing the absorbance to a standard curve prepared with known concentrations of GSH.

Experimental Workflow for DTNB-Based this compound Assay

Caption: Workflow for quantifying this compound using the DTNB assay.

Vesicular Transport Assays

Inside-out membrane vesicles isolated from cells overexpressing a specific transporter are a powerful tool to study the direct, ATP-dependent transport of substrates.

Protocol: Vesicular Transport Assay for MRPs

-

Vesicle Preparation: Isolate plasma membrane vesicles from cells overexpressing the MRP transporter of interest (e.g., MRP1-overexpressing cancer cell lines). The orientation of these vesicles should be predominantly inside-out.

-

Transport Reaction:

-

Incubate the membrane vesicles with a radiolabeled substrate (e.g., ³H-leukotriene C₄, a high-affinity MRP1 substrate) in a transport buffer.

-

Include ATP in the reaction mixture to energize the transporter. As a negative control, perform parallel incubations in the absence of ATP or in the presence of a non-hydrolyzable ATP analog.

-

To study GSH co-transport, include unlabeled GSH in the reaction mixture.

-

-

Termination of Transport: Stop the reaction at various time points by adding an ice-cold stop buffer and rapidly filtering the mixture through a membrane filter to separate the vesicles from the transport medium.

-

Quantification: Wash the filters to remove non-transported substrate and measure the radioactivity retained by the vesicles using liquid scintillation counting.

-

Data Analysis: Calculate the ATP-dependent transport rate by subtracting the transport observed in the absence of ATP from that observed in its presence.

Experimental Workflow for Vesicular Transport Assay

Caption: Workflow for a vesicular transport assay to measure transporter activity.

Regulation of this compound Transport

The expression and activity of this compound transporters are tightly regulated by various cellular signaling pathways, often in response to oxidative stress or exposure to xenobiotics.

Transcriptional Regulation by Nrf2

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including those encoding this compound biosynthetic enzymes and transporters.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating their transcription. This includes the genes for the catalytic and modifier subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, as well as some MRP transporters.

Nrf2 Signaling Pathway

Caption: The Nrf2-Keap1 signaling pathway in response to oxidative stress.

Conclusion

The transport of this compound across cellular membranes is a multifaceted process crucial for cellular protection and homeostasis. The MRP subfamily of ABC transporters are the primary mediators of GSH and GS-X efflux, playing a key role in detoxification and multidrug resistance. The OATP family of transporters has been implicated in GSH influx and exchange, although their precise role in human cells requires further investigation. The regulation of these transporters, particularly through the Nrf2 signaling pathway, allows cells to adapt to oxidative stress. A thorough understanding of these transport mechanisms is essential for researchers and drug development professionals seeking to modulate cellular redox status and overcome drug resistance in various disease contexts.

References

- 1. Multidrug resistance-associated proteins: Export pumps for conjugates with this compound, glucuronate or sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Role of multidrug resistance protein (MRP) in this compound S-conjugate transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ATP-dependent transport of this compound S-conjugates by the multidrug resistance protein MRP1 and its apical isoform MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transport of this compound conjugates and glucuronides by the multidrug resistance proteins MRP1 and MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Antioxidant Defense: Glutathione's Critical Role in Maintaining Vitamin C and E Levels

A Technical Guide for Researchers and Drug Development Professionals

In the intricate cellular antioxidant defense network, the tripeptide glutathione (GSH) emerges as a central regulator, ensuring the continuous efficacy of other crucial antioxidants, notably vitamin C (ascorbate) and vitamin E (α-tocopherol). This technical guide delves into the core biochemical mechanisms by which this compound maintains the levels and functions of these essential vitamins. This interplay is fundamental to protecting cells from oxidative damage, a key factor in numerous disease pathologies and a critical consideration in drug development.

This compound-Dependent Regeneration of Vitamin C

The regeneration of vitamin C by this compound is a well-established pathway, primarily occurring through the enzymatic action of dehydroascorbate reductase (DHAR).[1][2][3]

The Ascorbate-Glutathione Cycle

Vitamin C exerts its antioxidant function by donating an electron to neutralize reactive oxygen species (ROS), becoming oxidized to the ascorbyl radical, which then disproportionates to dehydroascorbate (DHA).[4] For vitamin C to continue its protective role, DHA must be efficiently recycled back to ascorbate. This is where this compound plays a pivotal role in what is known as the ascorbate-glutathione cycle.[2]

The key reaction in this cycle is the reduction of DHA back to ascorbate, which utilizes two molecules of reduced this compound (GSH) and is catalyzed by DHAR, a this compound-S-transferase (GST) superfamily enzyme. This reaction produces oxidized this compound (GSSG) and regenerates ascorbate. The GSSG is then reduced back to GSH by this compound reductase (GR), using NADPH as an electron donor, thus completing the cycle and maintaining the cellular pool of reduced this compound.

The chemical reaction is as follows: Dehydroascorbate + 2 GSH → Ascorbate + GSSG

Quantitative Impact of this compound on Vitamin C Levels

Studies have demonstrated a direct correlation between this compound levels and the capacity to maintain vitamin C in its reduced, active form. For instance, dietary supplementation with this compound precursors has been shown to significantly increase endogenous levels of vitamin C. Conversely, depletion of cellular GSH leads to a diminished capacity to recycle DHA, resulting in a loss of vitamin C.

Below is a summary of quantitative data from studies investigating the interplay between this compound and vitamin C.

| Parameter Measured | Experimental System | Key Finding | Reference |

| Lymphocyte this compound and Ascorbate Levels | Healthy Human Volunteers | Strong positive correlation between this compound and ascorbate levels (r = 0.62, P < 0.001). | |

| Plasma this compound and Vitamin C after Supplementation | Healthy Young Adults | Vitamin C supplementation (500 or 2000 mg/day) increased plasma GSH levels. | |

| Erythrocyte and Plasma Vitamin C and GSH after Supplementation | Healthy Human Participants | Supplementation with this compound precursors significantly increased endogenous vitamin C levels. | |

| Serum Antioxidant Parameters and Plasma Vitamin C | Healthy Young Adults | Plasma vitamin C was positively correlated with serum GSH levels. |

The Role of this compound in Maintaining Vitamin E Levels

Vitamin E, a lipid-soluble antioxidant, is the primary defender against lipid peroxidation within cellular membranes. Its regeneration is crucial for sustained protection, and this compound contributes to this process through both indirect and direct mechanisms.

Indirect Regeneration via Vitamin C

The predominant mechanism for vitamin E regeneration involves vitamin C. After vitamin E (α-tocopherol) neutralizes a lipid peroxyl radical, it is converted into the α-tocopheroxyl radical. Vitamin C can then donate an electron to this radical, regenerating the active form of vitamin E while vitamin C itself becomes oxidized.

Given that this compound is essential for regenerating vitamin C, it indirectly supports the maintenance of vitamin E levels. By ensuring a sufficient pool of reduced ascorbate, this compound facilitates the efficient recycling of α-tocopherol.

Direct and Cooperative Roles

There is also evidence for a more direct role of this compound in supporting vitamin E's function. Studies have shown that in the presence of GSH, the concentration of vitamin E required to inhibit microsomal lipid peroxidation is significantly lower. This suggests that GSH helps maintain vitamin E in its reduced form. Furthermore, this compound peroxidase 4 (GPX4), a key enzyme in reducing lipid hydroperoxides, works in concert with vitamin E to prevent lipid peroxidation and a form of regulated cell death known as ferroptosis. This cooperative action highlights the synergistic relationship between the this compound system and vitamin E in protecting cellular membranes.

Quantitative Data on this compound and Vitamin E Interaction

The following table summarizes quantitative findings from studies on the relationship between this compound and vitamin E.

| Parameter Measured | Experimental System | Key Finding | Reference |

| GSH Peroxidase Activity and Vitamin E Levels | Rat Tissues | Dietary vitamin E levels between 25 and 250 IU/kg diet maintained maximum GSH peroxidase activity. | |

| GSH-Px1 Activity and α-tocopherol | Human Ventricular Cardiomyocytes | Incubation with 200 µM α-tocopheryl acetate led to a twofold increase in GSH-Px1 activity. | |

| Vitamin E Regeneration | Human Platelet Homogenate | This compound provided significant enzymatic regeneration of oxidized vitamin E. | |

| Endogenous Vitamin E Levels after Supplementation | Healthy Human Participants | Supplementation with this compound precursors led to a significant increase in endogenous vitamin E levels. |

Signaling Pathways and Experimental Workflows

The Antioxidant Recycling Network

The interplay between this compound, vitamin C, and vitamin E is a cornerstone of the cellular antioxidant recycling network. The following diagram illustrates these interconnected pathways.

Caption: The antioxidant recycling network of this compound, Vitamin C, and Vitamin E.

Experimental Workflow for Assessing Antioxidant Regeneration

The following diagram outlines a general workflow for studying the this compound-dependent regeneration of vitamins C and E in a cellular model.

Caption: Workflow for studying antioxidant regeneration.

Experimental Protocols

Measurement of Reduced and Oxidized this compound (GSH/GSSG)

A common method for determining GSH and GSSG levels is the enzymatic recycling assay using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Principle: Total this compound (GSH + GSSG) is measured. GSSG is reduced to GSH by this compound reductase in the presence of NADPH. The GSH then reacts with DTNB to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to the this compound concentration. To measure GSSG specifically, GSH is first masked using a scavenger like 2-vinylpyridine (2-VP) or N-ethylmaleimide (NEM). Reduced GSH is then calculated by subtracting the GSSG from the total this compound.

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a deproteinizing agent such as metaphosphoric acid (MPA) or sulfosalicylic acid (SSA) to prevent GSH oxidation.

-

Centrifuge to remove precipitated proteins. The supernatant is used for the assay.

-

-

Assay Procedure (Total this compound):

-

Prepare a reaction mixture containing phosphate buffer, DTNB, and this compound reductase.

-

Add the sample supernatant to the reaction mixture.

-

Initiate the reaction by adding NADPH.

-

Monitor the change in absorbance at 412 nm over time using a microplate reader or spectrophotometer.

-

Quantify the this compound concentration by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.

-

-

Assay Procedure (GSSG):

-

Treat the sample supernatant with a GSH-masking agent (e.g., 2-VP) prior to the assay.

-

Follow the same procedure as for total this compound. The measured value will represent GSSG.

-

-

Calculation: [GSH] = [Total this compound] - [GSSG]

Measurement of Vitamin C (Ascorbate and Dehydroascorbate)

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying vitamin C.

-

Principle: HPLC with ultraviolet (UV) or electrochemical detection (ED) is used to separate and quantify ascorbate and DHA.

-

Sample Preparation:

-

Deproteinize plasma or cell lysates with an acid like metaphosphoric acid or trichloroacetic acid.

-

Centrifuge and collect the supernatant.

-

For total vitamin C measurement, DHA in the sample is reduced to ascorbate using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) prior to injection.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: An aqueous buffer with an organic modifier (e.g., methanol or acetonitrile) is typical.

-

Detection: UV detection at ~265 nm for ascorbate or electrochemical detection for higher sensitivity.

-

-

Quantification: The concentration is determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of ascorbate. DHA concentration is calculated as the difference between total vitamin C and ascorbate.

Measurement of Vitamin E (α-Tocopherol)

HPLC with fluorescence detection is the standard method for vitamin E analysis.

-

Principle: α-Tocopherol is extracted from the sample and separated by HPLC, then detected by its native fluorescence.

-

Sample Preparation:

-

Perform a liquid-liquid extraction of the sample (e.g., plasma or tissue homogenate) with an organic solvent like hexane or a hexane-isopropanol mixture.

-

Evaporate the organic solvent under nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A non-aqueous mobile phase, often a mixture of methanol, acetonitrile, and/or other organic solvents.

-

Detection: Fluorescence detection with excitation at ~295 nm and emission at ~330 nm.

-

-

Quantification: The concentration is calculated by comparing the peak area of the sample to a standard curve of α-tocopherol.

Dehydroascorbate Reductase (DHAR) Activity Assay

-

Principle: The activity of DHAR is determined by monitoring the formation of ascorbate from DHA, which is coupled to the oxidation of GSH. The increase in absorbance at 265 nm due to ascorbate formation is measured spectrophotometrically.

-

Assay Mixture: A typical reaction mixture contains potassium phosphate buffer, DHA, and GSH.

-

Procedure:

-

Add the enzyme extract (from tissue or cell lysate) to the assay mixture.

-

Monitor the increase in absorbance at 265 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of ascorbate (14 mM⁻¹ cm⁻¹).

-

Conclusion and Implications for Drug Development

The intricate relationship between this compound, vitamin C, and vitamin E underscores the importance of a holistic approach to understanding cellular antioxidant defense. This compound's role is not merely as a standalone antioxidant but as a critical regenerator of other key components of the system. For researchers in drug development, this has several implications:

-

Assessing Drug-Induced Oxidative Stress: When evaluating the toxicity of new chemical entities, it is crucial to measure not only direct markers of oxidative damage but also the status of the core antioxidant network, including GSH/GSSG ratios and the levels of vitamins C and E.

-

Developing Antioxidant Therapies: Therapeutic strategies aimed at boosting antioxidant capacity may be more effective if they target the entire network rather than a single component. For example, supplementing with this compound precursors could enhance the efficacy of vitamin C and E.

-

Understanding Disease Mechanisms: In diseases characterized by high levels of oxidative stress, understanding the points of failure within this antioxidant recycling network can reveal novel therapeutic targets.

References

The significance of the thiol group in glutathione's antioxidant activity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the pivotal role of the thiol group within the glutathione molecule, detailing its chemical properties, reaction mechanisms, and profound significance in cellular antioxidant defense and redox signaling. Quantitative data, detailed experimental protocols, and pathway visualizations are provided to support advanced research and development.

Introduction to this compound

This compound (γ-L-glutamyl-L-cysteinyl-glycine, or GSH) is the most abundant non-protein thiol in mammalian cells, with intracellular concentrations ranging from 1 to 10 mM.[1][2] It is a tripeptide synthesized from glutamate, cysteine, and glycine.[3] The profound antioxidant and cellular protection capabilities of this compound are almost entirely attributable to the nucleophilic sulfhydryl (-SH) group of its cysteine residue. This functional group is the reactive center for the neutralization of free radicals and other reactive oxygen species (ROS), the detoxification of xenobiotics, and the maintenance of cellular redox homeostasis.[3] The balance between the reduced form (GSH) and the oxidized disulfide form (GSSG) is a critical indicator of cellular health and oxidative stress.

The Chemical Core: Reactivity of the Thiol Group

The antioxidant function of GSH is rooted in the chemistry of its thiol group. This group can be deprotonated to form a highly reactive thiolate anion (-S⁻), which is a potent nucleophile and electron donor. The pKa of the thiol group is approximately 8.9; while only a small fraction exists as the thiolate at physiological pH (~7.4), its high reactivity drives the antioxidant reactions.

The primary antioxidant reaction involves the donation of a hydrogen atom (an electron and a proton) from the thiol group to an unstable radical species (R•), effectively neutralizing the radical. This process results in the formation of a relatively stable glutathiyl radical (GS•).

Reaction: 2GSH + R• → GSSG + RH

Two glutathiyl radicals can then react with each other to form this compound disulfide (GSSG), an oxidized and stable form of the molecule. This reversible oxidation-reduction capability is central to this compound's function.

Caption: Direct neutralization of a free radical by the thiol group of this compound.

Quantitative Analysis of this compound's Antioxidant Function

The efficacy of this compound as an antioxidant is quantifiable through its cellular concentration, its redox potential, and the kinetics of its reactions with various oxidants.

Cellular Concentrations and Redox Potential

The ratio of GSH to GSSG is a primary determinant of the cell's redox environment. In healthy cells, this ratio is heavily skewed towards the reduced form, reflecting a robust antioxidant capacity.

| Parameter | Cytosol | Mitochondria | Plasma | Reference(s) |

| Total this compound Conc. | 1 - 10 mM | ~10 mM | 2 - 20 µM | |

| Typical GSH/GSSG Ratio | > 100:1 | 10:1 - 100:1 | ~0.1:1 (highly oxidized) | |

| Redox Potential (Eh) | -220 to -260 mV | ~ -280 mV | -137 ± 9 mV |

The redox potential (Eh) of the GSSG/2GSH couple is calculated using the Nernst equation and provides a quantitative measure of the cellular redox state. The standard potential (E₀) for this couple is -240 mV at pH 7.0 and -264 mV at pH 7.4.

Nernst Equation: Eh = E₀ + (RT / nF) * ln([GSSG] / [GSH]²)

Where:

-

E₀ is the standard redox potential.

-

R is the gas constant.

-

T is the absolute temperature.

-

n is the number of electrons transferred (2).

-

F is Faraday's constant.

Reaction Kinetics with Reactive Oxygen Species (ROS)

The direct, non-enzymatic scavenging activity of GSH varies significantly depending on the specific ROS. GSH reacts extremely rapidly with highly reactive species like the hydroxyl radical but is much less effective against more stable molecules like hydrogen peroxide without enzymatic catalysis.

| Reactive Oxygen Species (ROS) | Chemical Formula | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Hydroxyl Radical | •OH | 2.3 x 10¹⁰ | |

| Peroxynitrite | ONOO⁻ | 281 ± 6 | |

| Hydrogen Peroxide | H₂O₂ | ~15 | |

| Superoxide Radical | O₂•⁻ | 10⁻² - 10⁻³ (very slow) |

The this compound Redox Cycle: A System of Regeneration

The antioxidant power of this compound is maintained by a potent enzymatic cycle that ensures the rapid reduction of GSSG back to GSH. This cycle is critical for sustaining the high GSH/GSSG ratio necessary for cellular protection.

-

This compound Peroxidase (GPx): This selenoenzyme catalyzes the reduction of hydrogen peroxide or organic hydroperoxides (ROOH) to water or their corresponding alcohols, using GSH as the electron donor. This is the primary enzymatic pathway for GSH-mediated peroxide detoxification.

-